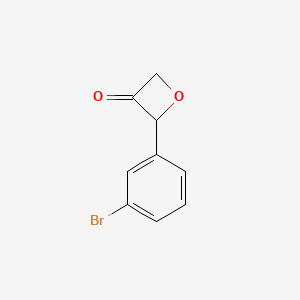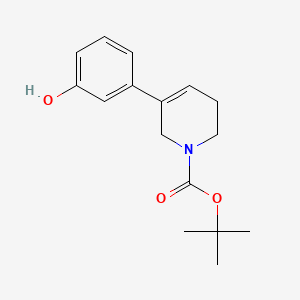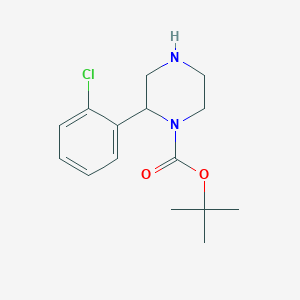![molecular formula C7H12N2O B15314072 octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)
octahydro-1H-pyrrolo[3,2-c]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one: is a heterocyclic compound that features a fused bicyclic structure consisting of a pyrrolidine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrolidine with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then subjected to intramolecular cyclization, often catalyzed by bases such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of readily available and cost-effective raw materials, mild reaction conditions, and efficient conversion processes. For example, the conversion of cyano groups to pyrrolidine structures in one step is a notable industrial approach .
Analyse Chemischer Reaktionen
Types of Reactions: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxides, while reduction results in fully saturated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, octahydro-1H-pyrrolo[3,2-c]pyridin-2-one serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, this compound has shown potential as a scaffold for the development of bioactive molecules. It is being investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound derivatives are being explored as potential therapeutic agents. Their ability to interact with various biological targets makes them promising candidates for drug development.
Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable building block for various applications .
Wirkmechanismus
The mechanism of action of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Octahydro-1H-pyrrolo[2,3-c]pyridine: Another bicyclic compound with similar structural features but different ring fusion.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle, exhibiting diverse biological activities.
Uniqueness: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is unique due to its specific ring fusion and the resulting chemical properties. Its structure allows for distinct reactivity and biological interactions compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h5-6,8H,1-4H2,(H,9,10) |
InChI-Schlüssel |
LABPXXCSBARZPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2C1NC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)
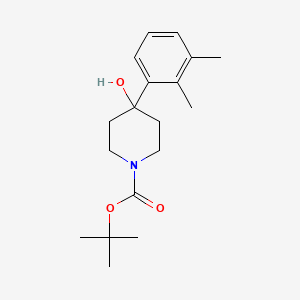
![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
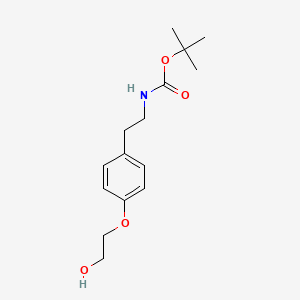
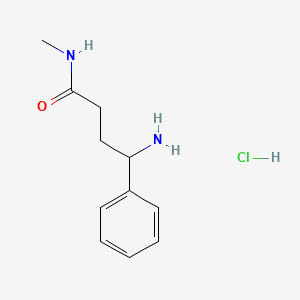
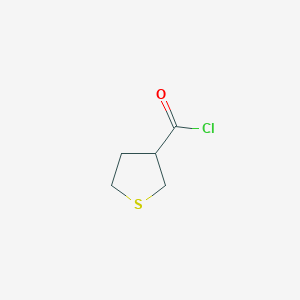
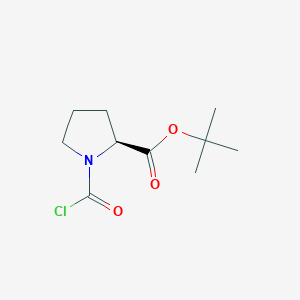
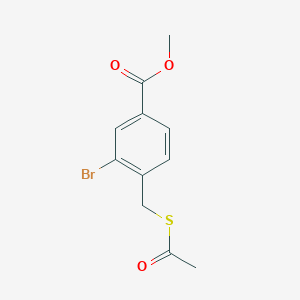
![Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B15314043.png)
